molecular formula C9H12N2O3 B3262020 (3-Methoxy-5-nitro-phenyl)-dimethyl-amine CAS No. 350800-67-8

(3-Methoxy-5-nitro-phenyl)-dimethyl-amine

Cat. No.: B3262020
CAS No.: 350800-67-8
M. Wt: 196.2 g/mol
InChI Key: WEBNTKILZTVPBE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, or arylamines, are a fundamental class of organic compounds where an amino group is attached to an aromatic ring. numberanalytics.comsundarbanmahavidyalaya.in Their chemical behavior is heavily influenced by the other substituents on the ring. numberanalytics.com In the case of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine, the molecule presents a fascinating interplay of electronic effects.

The dimethylamine (B145610) and methoxy (B1213986) groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. pharmaguideline.com Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density of the ring and deactivates it towards electrophilic aromatic substitution. numberanalytics.compharmaguideline.com This specific substitution pattern, with activating and deactivating groups, provides a unique reactivity profile that chemists can exploit for targeted chemical transformations.

The presence of the nitro group, for example, makes the compound susceptible to reduction, which can convert it into a diamine—a precursor for many other functional molecules. evitachem.com This targeted reactivity makes it a more specialized and valuable intermediate compared to simpler aromatic amines like aniline (B41778). numberanalytics.com

Academic Significance and Research Trajectory

The primary academic significance of this compound is its utility as a synthetic intermediate. Research has shown its application in building more elaborate molecular architectures.

A key reaction involving this compound is the reduction of its nitro group to form an amine. This transformation is a critical step in the synthesis of various derivatives. For instance, the resulting amine can be diazotized and subsequently converted into other functional groups, a common strategy in the synthesis of substituted aromatic compounds.

While direct, large-scale applications are not its primary role, its presence in the chemical supply chain and its citation in synthetic methodologies underscore its value to the research community. It is often used in the synthesis of dyes, pigments, and other industrial chemicals. evitachem.com Furthermore, related nitroaromatic compounds are investigated for their potential in creating materials with specific electronic properties, such as those used in nonlinear optics, or as precursors to bioactive molecules, including kinase inhibitors and fluorescent probes for biomedical research. For example, a related compound, N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyrimidin-2-amine, serves as a reagent in the synthesis of dihydropyrroloquinoline derivatives which have been studied for their potential anti-cancer activity. chemicalbook.com

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of the compound.

PropertyValue
CAS Number 96-95-7
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.2 g/mol
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents like ethanol (B145695) and chloroform
Stability Stable under normal conditions, but sensitive to strong acids or bases

Data sourced from reference evitachem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N,N-dimethyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)7-4-8(11(12)13)6-9(5-7)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBNTKILZTVPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 3 Methoxy 5 Nitro Phenyl Dimethyl Amine

Established Synthetic Pathways

The construction of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine can be approached through several strategic disconnections. The most common routes involve the sequential introduction of the nitro and dimethylamino functionalities onto a substituted benzene (B151609) ring.

Nitration Strategies for Aromatic Precursors

A primary and classical method for the synthesis of this compound involves the direct nitration of an appropriately substituted aromatic precursor. evitachem.com The most logical precursor for this strategy is 3-methoxy-N,N-dimethylaniline.

The nitration is typically achieved through an electrophilic aromatic substitution (EAS) reaction. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. evitachem.com

The reaction is generally carried out at a reduced temperature, typically between 0 and 5°C, to control the exothermic nature of the reaction and to minimize the formation of by-products. evitachem.com The strong activating and ortho-, para-directing dimethylamino group, when protonated under the highly acidic conditions, becomes a meta-directing deactivating group. This, in conjunction with the ortho-, para-directing methoxy (B1213986) group, guides the incoming nitro group to the desired position, which is meta to the dimethylamino group and ortho to the methoxy group.

An alternative precursor for nitration is 3-methoxyaniline. In this case, the amino group is first protected, for instance, as an acetamide, to control its reactivity and directing effects before the nitration step. Following nitration, the protecting group is removed, and the amino group is subsequently dimethylated.

Amination Techniques for Dimethylamine (B145610) Introduction

The introduction of the dimethylamino group can be accomplished through various amination techniques, with the choice of method often depending on the readily available starting materials.

One established pathway involves the nucleophilic aromatic substitution (SNA) reaction on a precursor such as 1-chloro-3-methoxy-5-nitrobenzene. In this reaction, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Dimethylamine, acting as the nucleophile, displaces the chloride leaving group to form the desired product. This reaction is typically carried out in a polar aprotic solvent, which can solvate the cationic intermediate (Meisenheimer complex) and facilitate the reaction.

Another approach is the reductive amination of 3-methoxy-5-nitrobenzaldehyde. evitachem.com This two-step, one-pot process involves the initial condensation of the aldehyde with dimethylamine to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃) under a hydrogen atmosphere. evitachem.com This method offers the advantage of avoiding the use of highly corrosive nitrating agents in the final steps.

A less direct but viable route starts from 3-methoxy-5-nitroaniline. evitachem.com This intermediate can be subjected to methylation to introduce the two methyl groups onto the nitrogen atom. Reagents such as dimethyl sulfate (B86663) or methyl iodide can be used for this purpose, typically in the presence of a base to deprotonate the aniline (B41778) nitrogen.

Advanced Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Optimization of these parameters is crucial for maximizing yield, minimizing impurities, and ensuring a reproducible process.

Chemo- and Regioselectivity Control in Aromatic Functionalization

Achieving the desired substitution pattern on the aromatic ring is a critical aspect of the synthesis. The directing effects of the substituents play a pivotal role in determining the regioselectivity of the nitration reaction.

In the nitration of 3-methoxy-N,N-dimethylaniline, the dimethylamino group is a powerful activating and ortho-, para-director. However, under the strongly acidic conditions of nitration (HNO₃/H₂SO₄), the lone pair on the nitrogen is protonated, forming an anilinium ion. This protonated group becomes a strong deactivating and meta-directing group. The methoxy group, being an ortho-, para-director, will direct the incoming electrophile to positions 2, 4, and 6. The interplay between the meta-directing anilinium ion and the ortho-, para-directing methoxy group, along with steric considerations, favors the introduction of the nitro group at the C5 position.

PrecursorReactionKey Directing GroupsExpected Major ProductControlling Factors
3-Methoxy-N,N-dimethylanilineElectrophilic Nitration-N(CH₃)₂ (protonated to -N⁺H(CH₃)₂), -OCH₃This compoundElectronic effects of substituents, protonation of the amine in acidic media
1-Chloro-3-methoxy-5-nitrobenzeneNucleophilic Aromatic Substitution-NO₂ (activates the ring for nucleophilic attack)This compoundPosition of the activating group relative to the leaving group

Influence of Reaction Environment and Solvents on Synthetic Efficiency

The choice of solvent can significantly impact the rate and outcome of the synthesis, particularly in the nucleophilic aromatic substitution pathway. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed for SNAr reactions. nih.gov These solvents are effective at solvating the cationic intermediate (Meisenheimer complex) that forms during the reaction, thereby stabilizing it and lowering the activation energy of the reaction. nih.gov

The efficiency of the reaction can also be influenced by the presence of a base, which can deprotonate the dimethylamine, increasing its nucleophilicity. The temperature of the reaction is another critical parameter to control, as higher temperatures can lead to faster reaction rates but may also promote the formation of side products.

Reaction TypeSolvent ClassExamplesEffect on EfficiencyRationale
Nucleophilic Aromatic Substitution (SNAr)Polar AproticDMF, DMSO, AcetonitrileGenerally enhances reaction rateStabilizes the charged Meisenheimer intermediate
Nucleophilic Aromatic Substitution (SNAr)Polar ProticEthanol (B145695), MethanolCan be effective, but may be slower than polar aprotic solventsCan solvate the nucleophile, potentially reducing its reactivity
Electrophilic NitrationStrong AcidSulfuric AcidActs as both solvent and catalystPromotes the formation of the nitronium ion electrophile

Innovations in Green Chemistry Approaches for Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods. For the synthesis of this compound and related compounds, several green chemistry principles are being explored.

One area of focus is the use of alternative, less hazardous solvents. The replacement of traditional volatile organic compounds with greener alternatives such as ionic liquids or even water, where feasible, can significantly reduce the environmental impact of the synthesis.

Microwave-assisted organic synthesis is another promising green technology. organic-chemistry.org Microwave irradiation can often lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. organic-chemistry.org For the synthesis of this compound, microwave heating could potentially be applied to both the nitration and amination steps, leading to a more energy-efficient process.

Furthermore, the development of catalytic systems that are more efficient and recyclable is a key aspect of green chemistry. For instance, the use of solid acid catalysts for nitration instead of large quantities of sulfuric acid could simplify work-up procedures and reduce acid waste. Similarly, in reductive amination, the development of highly active and selective heterogeneous catalysts that can be easily recovered and reused is an area of active research. The use of greener reducing agents, such as sodium borohydride in water, is also being investigated as an alternative to traditional methods. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Methoxy 5 Nitro Phenyl Dimethyl Amine

Oxidative Transformations and Nitroso/Nitro Derivative Formation

The dimethylamino group of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine is susceptible to oxidation, which can lead to the formation of various products, including N-oxides and de-alkylated species. However, a significant oxidative transformation for aromatic tertiary amines is the formation of nitroso derivatives. The direct nitrosation of tertiary aromatic amines, such as N,N-dimethylaniline, is a well-established method for the preparation of para-nitroso-N,N-disubstituted anilines. This reaction typically occurs via electrophilic attack of a nitrosating agent, commonly generated from sodium nitrite (B80452) in an acidic medium, at the electron-rich para-position of the aromatic ring. In the case of this compound, the para-position to the strongly activating dimethylamino group is occupied by a methoxy (B1213986) group. While the dimethylamino group is a powerful activating group and ortho, para-director, the steric hindrance and electronic effects of the existing substituents would influence the feasibility and regioselectivity of such a transformation.

The formation of a nitroso derivative from a related compound, N,N-dimethyl-5-nitroaniline, to produce 2-Methoxy-N,N-dimethyl-5-nitrosoaniline has been described. The synthesis involves dissolving N,N-dimethyl-5-nitroaniline in an acidic solution and slowly adding sodium nitrite at a low temperature (0-5 °C) evitachem.com. This suggests that under appropriate conditions, the dimethylamino group can direct nitrosation to an available ortho or para position. For this compound, the positions ortho to the dimethylamino group are sterically hindered by the methoxy and nitro groups.

Further oxidation of the nitroso group can, in principle, yield the corresponding nitro derivative. The oxidation of anilines to nitroarenes is a known transformation, often employing strong oxidizing agents such as peroxyacids. However, the presence of the already strongly deactivating nitro group on the ring of this compound would make further nitration via oxidation a challenging transformation.

A summary of potential oxidative transformations is presented in Table 1.

Starting MaterialReagentsPotential ProductReaction Type
This compoundNaNO₂, Acid(3-Methoxy-5-nitro-4-nitroso-phenyl)-dimethyl-amineElectrophilic Aromatic Substitution (Nitrosation)
(3-Methoxy-5-nitro-4-nitroso-phenyl)-dimethyl-amineOxidizing Agent (e.g., peroxyacid)(3-Methoxy-4,5-dinitro-phenyl)-dimethyl-amineOxidation

Reductive Pathways of the Aromatic Nitro Group

The aromatic nitro group of this compound is readily susceptible to reduction, a common and synthetically useful transformation. The reduction of nitroarenes can proceed through various intermediates to ultimately yield the corresponding primary amine. The specific product obtained often depends on the reducing agent and the reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and the clean nature of the reaction. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

The catalytic hydrogenation of a structurally similar compound, 2-methoxy-5-nitroaniline (B165355), to 4-methoxy-1,3-benzenediamine has been studied using a 5% Pd/C catalyst in dimethylformamide mt.com. This study provides insight into the conditions that would likely be effective for the reduction of this compound. The mechanism of nitrobenzene hydrogenation is generally understood to proceed through a series of intermediates, including nitrosobenzene and phenylhydroxylamine, before forming the final aniline (B41778) product nih.govresearchgate.netresearchgate.net. While this reaction is often depicted as a direct reduction pathway, condensation reactions between these intermediates can lead to the formation of dimeric byproducts such as azoxy, azo, and hydrazo compounds researchgate.netresearchgate.net. However, under typical catalytic hydrogenation conditions with noble metal catalysts, the formation of the primary amine is the predominant outcome.

The general pathway for the reduction of an aromatic nitro group is illustrated below:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

A summary of common reductive conditions for aromatic nitro groups is provided in Table 2.

ReagentConditionsProduct
H₂, Pd/CMethanol or Ethanol (B145695), room temperaturePrimary Amine
Sn, HClRefluxPrimary Amine
Fe, HClRefluxPrimary Amine
Na₂S₂O₄Aqueous solutionPrimary Amine

Electrophilic and Nucleophilic Substitution Reactions Involving the Methoxy Moiety

The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the directing effects of the powerful electron-donating dimethylamino group and the deactivating nitro group dominate the reactivity of the aromatic ring. The dimethylamino group strongly directs electrophiles to its ortho and para positions. The position para to the dimethylamino group is occupied by the methoxy group, and the two ortho positions are adjacent to the methoxy and nitro groups, respectively. The strong deactivating effect of the nitro group at the meta position to the dimethylamino group further complicates the regioselectivity of electrophilic aromatic substitution. Given this substitution pattern, electrophilic attack on the aromatic ring is more likely to be governed by the dimethylamino group, with substitution occurring at the positions ortho to it, subject to steric hindrance.

Nucleophilic aromatic substitution (SNAr) of the methoxy group is a more plausible reaction pathway, particularly given the presence of the strongly electron-withdrawing nitro group. The nitro group in the meta position to the methoxy group can help to stabilize the negative charge of the Meisenheimer complex intermediate formed during a nucleophilic attack on the carbon atom bearing the methoxy group byjus.comwikipedia.orgyoutube.com. For an SNAr reaction to occur, a strong nucleophile is required to displace the methoxy group, which is not a particularly good leaving group compared to halides. The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluoride being the most readily displaced halide wikipedia.org. While less common, the displacement of methoxy groups in highly activated aromatic systems by strong nucleophiles has been reported. The mechanism proceeds via an addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity byjus.comwikipedia.orgyoutube.com.

Potential nucleophilic substitution at the methoxy group is summarized in Table 3.

ReagentConditionsPotential ProductReaction Type
Strong Nucleophile (e.g., R₂NH, RS⁻)High Temperature, Polar Aprotic Solvent(3-Substituted-5-nitro-phenyl)-dimethyl-amineNucleophilic Aromatic Substitution (SNAr)

Detailed Reaction Mechanism Elucidation for Key Transformations

Due to a lack of specific mechanistic studies on this compound, the elucidation of its key transformations relies on established mechanisms for analogous compounds and general principles of organic chemistry.

Mechanism of Nitro Group Reduction (Catalytic Hydrogenation):

The catalytic hydrogenation of the nitro group is believed to proceed through a series of steps on the surface of the metal catalyst. The generally accepted Haber mechanism involves the following key intermediates nih.govresearchgate.netresearchgate.net:

Adsorption: The nitroaromatic compound and hydrogen gas adsorb onto the surface of the catalyst.

Stepwise Reduction: The nitro group is sequentially reduced.

The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

The nitroso group is further reduced to a hydroxylamino group (Ar-NHOH).

Finally, the hydroxylamino group is reduced to the amino group (Ar-NH₂).

Desorption: The final amine product desorbs from the catalyst surface.

As mentioned earlier, side reactions can occur through the condensation of the nitroso and hydroxylamino intermediates to form azoxy, azo, and hydrazo derivatives. However, the conditions of catalytic hydrogenation can be optimized to favor the formation of the primary amine.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group:

The displacement of the methoxy group by a nucleophile would proceed via the SNAr mechanism, which is a two-step process:

Nucleophilic Attack and Formation of the Meisenheimer Complex: A strong nucleophile attacks the carbon atom attached to the methoxy group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group byjus.comwikipedia.orgyoutube.com.

Departure of the Leaving Group: The methoxide ion (CH₃O⁻) departs from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate-determining step is typically the formation of the Meisenheimer complex, as it involves the disruption of the aromatic system wikipedia.org. The presence of the nitro group is crucial for activating the ring towards this type of reaction.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Methoxy 5 Nitro Phenyl Dimethyl Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine by providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR spectra are utilized for a comprehensive structural assignment.

In the ¹H NMR spectrum, the protons of the dimethylamino group are expected to appear as a singlet, as they are equivalent. The protons of the methoxy (B1213986) group will also produce a singlet. The aromatic protons will exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating methoxy and dimethylamino groups and the electron-withdrawing nitro group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to the electron-withdrawing nitro group being shifted downfield and those attached to the electron-donating methoxy and dimethylamino groups shifted upfield.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N(CH₃)₂2.9 - 3.1Singlet
OCH₃3.8 - 4.0Singlet
Aromatic-H6.5 - 7.5Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
N(CH₃)₂40 - 45
OCH₃55 - 60
Aromatic C-N150 - 155
Aromatic C-O160 - 165
Aromatic C-NO₂145 - 150
Other Aromatic C100 - 120

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule.

The presence of the nitro group (-NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The methoxy group (-OCH₃) is identified by its characteristic C-O stretching vibration. The aromatic ring gives rise to several bands, including C-H and C=C stretching vibrations. The dimethylamino group also has characteristic C-N stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch~1520
Nitro (-NO₂)Symmetric Stretch~1350
Methoxy (C-O)Stretch~1250
Aromatic (C=C)Stretch1600 - 1450
Aromatic (C-H)Stretch3100 - 3000
Dimethylamino (C-N)Stretch1360 - 1250

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₉H₁₂N₂O₃, corresponding to a molecular weight of 196.2 g/mol . evitachem.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 196. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or a methyl group (-CH₃) from the dimethylamino substituent. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous confirmation of the elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺196Molecular Ion
[M-NO₂]⁺150Loss of a nitro group
[M-OCH₃]⁺165Loss of a methoxy group
[M-CH₃]⁺181Loss of a methyl group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, provided that a suitable single crystal can be grown. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

The crystallographic data would include the crystal system, space group, and unit cell dimensions. The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the methoxy, nitro, and dimethylamino substituents relative to the ring. Intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the packing of the molecules in the crystal lattice, can also be identified. For a related compound, (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the crystal structure was determined to be orthorhombic with a P212121 space group. researchgate.net While not the same molecule, this provides an example of the type of data obtained from such an analysis.

Table 5: Hypothetical X-ray Crystallography Data Parameters

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Intermolecular InteractionsDetails of any hydrogen bonding or other interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two commonly used methods.

For HPLC analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Gas chromatography can also be utilized, particularly for assessing the presence of volatile impurities. The choice of the column and temperature program is crucial for achieving good separation. In some cases, derivatization may be necessary to improve the volatility and thermal stability of the compound.

Table 6: General Parameters for Chromatographic Analysis

MethodStationary PhaseMobile Phase/Carrier GasDetection
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterUV-Vis (at a specific wavelength)
GCCapillary column (e.g., DB-5)Inert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Computational and Theoretical Studies on 3 Methoxy 5 Nitro Phenyl Dimethyl Amine

Quantum Chemical Calculations of Electronic Structure and Properties

No specific studies detailing the quantum chemical calculations of the electronic structure and properties of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine were found. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine parameters such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. These calculations would provide insights into the molecule's electronic behavior and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or potential energy surface mapping of this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule. Mapping the potential energy surface would reveal the energy barriers between different conformations and provide a deeper understanding of the molecule's flexibility and preferred shapes.

Theoretical Investigations of Reactivity and Reaction Pathways

Specific theoretical investigations into the reactivity and potential reaction pathways of this compound have not been reported. Such studies would typically employ computational methods to predict the outcomes of chemical reactions, identify transition states, and calculate activation energies. This information is crucial for understanding the chemical behavior of the compound and for designing new synthetic routes.

In Silico Prediction of Spectroscopic Parameters

No dedicated in silico predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound were found in the surveyed literature. Computational predictions of spectra are valuable tools for interpreting experimental data and for the structural elucidation of molecules.

Molecular Docking and Molecular Dynamics Simulations for Interaction Prediction

There are no published molecular docking or molecular dynamics simulation studies specifically involving this compound. These computational techniques are instrumental in predicting how a molecule might interact with biological macromolecules, such as proteins or nucleic acids. Such studies are fundamental in the field of drug discovery and design.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Strategic Building Block in Complex Organic Molecule Construction

(3-Methoxy-5-nitro-phenyl)-dimethyl-amine serves as a crucial intermediate in the multi-step synthesis of more intricate organic molecules. Its value as a building block is primarily derived from the distinct reactivity of its functional groups, which can be selectively targeted and transformed to construct larger and more complex molecular frameworks. The presence of the nitro and methoxy (B1213986) groups influences the electronic properties of the aromatic ring, while the dimethylamine (B145610) group offers a site for further modification.

One notable application is in the synthesis of complex substituted olefinic amines. For instance, a related precursor, 3-methoxy-5-nitroaniline, is a key starting material in a synthetic route to produce compounds like (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine. This synthesis involves the diazotization of 3-methoxy-5-nitroaniline, followed by conversion to a halo-substituted intermediate, which then undergoes a Heck reaction with an appropriate olefin. The resulting intermediate can be further modified to yield the target olefinic amine. This pathway highlights how the core structure of this compound and its analogues can be strategically employed to build complex side chains and functionalities.

The general synthetic utility of nitro-containing compounds as building blocks for pharmaceutically relevant substances is well-documented. frontiersin.org The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as amines, which are prevalent in bioactive molecules. frontiersin.org The strategic placement of the methoxy and dimethylamine groups on the phenyl ring of this compound provides additional points for diversification, making it a valuable scaffold in medicinal chemistry research for the development of new therapeutic agents. evitachem.com

Derivatization Strategies for Novel Functionalized Compounds

The chemical architecture of this compound allows for a variety of derivatization strategies to generate novel functionalized compounds. These strategies typically exploit the reactivity of the nitro, methoxy, and dimethylamine groups.

The most common derivatization involves the reduction of the nitro group to an amine. This transformation is a fundamental step in many synthetic pathways and can be achieved using various reducing agents. The resulting diamine is a versatile intermediate for the synthesis of a wide range of compounds, including heterocycles and polymers.

Another derivatization strategy is the substitution of the methoxy group. Under appropriate conditions, the methoxy group can be replaced by other functional groups, allowing for further functionalization of the molecule. This provides a route to introduce a diverse array of substituents, thereby modulating the electronic and steric properties of the compound.

Furthermore, the aromatic ring itself can be a target for derivatization through electrophilic substitution reactions, although the existing substituents will direct the position of any new incoming groups. More advanced derivatization techniques can also be employed. For example, 3-nitrophenylhydrazine, a structurally related compound, is utilized as a derivatizing reagent for the analysis of carboxyl- and carbonyl-containing metabolites by liquid chromatography-mass spectrometry (LC-MS). acs.org This approach enhances the detection sensitivity and chromatographic separation of these biomolecules. acs.org Similar strategies could be envisioned for this compound to create analytical probes or to tag molecules of interest.

Derivatization Reaction Functional Group Targeted Potential Products Reference
ReductionNitro group (-NO2)Aryl amine
SubstitutionMethoxy group (-OCH3)Phenols, other ethers
OxidationAromatic system/substituentsNitroso derivatives
Coupling ReactionsDiazonium salt (from reduced nitro group)Azo compounds orientjchem.org

Precursor Utility in the Development of Specialized Dyes and Pigments

Aromatic amines, particularly those containing nitro groups, are well-established precursors in the synthesis of azo dyes. This compound, and its close analogues, are valuable intermediates in this field due to the ability of the amino group (often after reduction of the nitro group) to be diazotized and then coupled with a variety of coupling components to form chromophoric azo compounds (-N=N-).

For instance, the related compound 2-methoxy-5-nitroaniline (B165355) is extensively used in the synthesis of monoazo and disazo disperse dyes. orientjchem.orgscialert.net The synthesis involves the diazotization of the aniline (B41778) derivative using a mixture of an acid (like sulfuric acid) and sodium nitrite (B80452) at low temperatures to form a diazonium salt. orientjchem.orgscialert.net This reactive intermediate is then coupled with a suitable aromatic compound, such as a naphthol or another aniline derivative, to produce the final dye. orientjchem.orgscialert.net The specific color of the resulting dye is determined by the electronic properties of both the diazonium salt precursor and the coupling component. The methoxy and nitro groups in the precursor play a significant role in tuning the final color of the dye.

A recent study detailed the synthesis of new nitro diazo dyes by coupling diazonium salts of nitroanilines with vanillin. rdd.edu.iqanjs.edu.iq This further illustrates the versatility of nitro-substituted anilines in creating novel dye structures. The resulting dyes from these syntheses are often evaluated for their application on various fibers, such as polyester (B1180765) and nylon, and are characterized by their color fastness and spectral properties. orientjchem.org Given these established methodologies, this compound is a promising candidate for the development of new dyes with specific and desirable color characteristics.

Dye Class Synthetic Strategy Coupling Components Potential Applications Reference
Monoazo DyesDiazotization and couplingNaphthols, arylaminesTextile dyeing (polyester, nylon) orientjchem.orgscialert.net
Disazo DyesFurther diazotization and coupling of a monoazo dyeAnilines, phenolsTextile dyeing orientjchem.org
Azo-Vanillin DyesDiazotization and couplingVanillinSpecialized colorants rdd.edu.iqanjs.edu.iq

Exploration in the Rational Design of Chemical Probes and Ligands

The structural motifs present in this compound make it an interesting starting point for the rational design of chemical probes and ligands for biological targets. The development of such molecules is a cornerstone of chemical biology and drug discovery, enabling the visualization of biological processes and the modulation of protein function.

The synthesis of fluorescently-labeled analogs of bioactive molecules is a common strategy for creating chemical probes. For example, fluorescently labeled analogs of TAK-779, a chemokine receptor CCR5 antagonist, have been synthesized to study their interaction with the receptor and their localization within cells. nih.gov These syntheses often involve the coupling of a fluorescent moiety, such as a coumarin (B35378) or BODIPY dye, to a core scaffold that provides binding affinity for the target. The aminophenyl moiety is a common feature in such scaffolds.

Furthermore, nitro-containing ligands have been shown to form complexes with metal ions that exhibit interesting biological activities, including antimicrobial and anticancer properties. mdpi.com The nitro group can influence the electronic properties of the ligand and its coordination to the metal center, as well as participate in interactions with biomolecules. mdpi.com

The design of small-molecule probes for imaging myelination has also been an active area of research. Coumarin-based derivatives have been developed that can penetrate the blood-brain barrier and selectively bind to myelin, allowing for in vivo imaging. nih.gov The synthesis of these probes often starts from substituted anilines, which are elaborated to create the final imaging agent. nih.gov The structural features of this compound provide a foundation for the development of novel probes and ligands with tailored properties for specific biological applications.

Investigation of Molecular Interactions and Potential Biological Activity Mechanisms Non Clinical Context

Elucidation of Molecular Interaction Pathways in Biological Systems

The potential biological activity of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine is predicated on its ability to interact with various biomacromolecules. The key functional groups—nitro, methoxy (B1213986), and dimethylamine (B145610)—are expected to govern these interactions through a combination of electronic and steric effects.

The nitro group is a well-established pharmacophore in many antimicrobial and anticancer agents. nih.govnih.gov Its strong electron-withdrawing nature can polarize the aromatic ring, influencing its ability to participate in π-π stacking interactions with the aromatic residues of proteins or the bases of DNA. Furthermore, the nitro group can be enzymatically reduced within biological systems to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. nih.gov These reactive species are capable of covalently modifying and thereby inactivating essential cellular components like enzymes and nucleic acids. nih.gov

The dimethylamine group, a tertiary amine, is generally protonated at physiological pH, conferring a positive charge to the molecule. This positive charge can facilitate electrostatic interactions with negatively charged pockets on protein surfaces or the phosphate (B84403) backbone of DNA. The presence of the dimethylamine group also enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Table 1: Potential Molecular Interactions of this compound Functional Groups

Functional GroupPotential Interaction TypePotential Biological Target
Nitro Group Hydrogen Bond Acceptor, Dipole-Dipole, π-π Stacking, Covalent Modification (upon reduction)Enzyme active sites, DNA bases
Methoxy Group Hydrogen Bond Acceptor, Hydrophobic InteractionsAmino acid residues in protein binding pockets
Dimethylamine Group Electrostatic (ionic) Interactions (when protonated), Hydrogen Bond AcceptorNegatively charged amino acid residues, Phosphate backbone of DNA

Structure-Mechanism Relationships Derived from In Vitro Studies

While specific in vitro studies on this compound are not widely reported, the structure-activity relationships (SAR) of analogous compounds provide valuable insights into its potential mechanisms.

For instance, studies on various nitroaromatic compounds have demonstrated that their biological activity is often correlated with their reduction potential. The ease with which the nitro group is reduced to cytotoxic intermediates is a key determinant of their efficacy. The electronic environment of the aromatic ring, influenced by substituents like the methoxy and dimethylamine groups, can significantly impact this reduction potential.

In a series of related nitro-containing heterocyclic compounds, the antifungal activity was attributed to the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in fungi. nih.gov This inhibition is thought to be driven by an electrostatic interaction between the nitro group and the iron atom in the enzyme's heme group. nih.gov It is plausible that this compound could exert a similar inhibitory effect on metalloenzymes in various pathogens.

Theoretical Foundations for Antimicrobial Action Mechanisms

The theoretical basis for the antimicrobial action of this compound is primarily centered on the bioreduction of its nitro group. nih.gov In anaerobic or microaerophilic environments, such as those found in certain bacterial niches, the nitro group can be reduced by microbial nitroreductases. This process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamino derivatives, and ultimately the amine. These intermediates can induce significant cellular damage through various mechanisms:

DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and mutations, ultimately inhibiting DNA replication and transcription. nih.gov

Enzyme Inhibition: These reactive species can interact with and inactivate essential enzymes, particularly those containing thiol groups in their active sites, by forming covalent adducts.

Oxidative Stress: The reduction of the nitro group can lead to the generation of superoxide (B77818) radicals, contributing to a state of oxidative stress within the microbial cell that damages lipids, proteins, and nucleic acids.

Table 2: Theoretical Antimicrobial Mechanisms of this compound

MechanismDescriptionKey Molecular Feature
Reductive Activation Enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species.Nitro Group
DNA Adduct Formation Covalent binding of reactive intermediates to DNA, causing damage and inhibiting replication.Reactive Nitro Intermediates
Enzyme Inactivation Covalent modification of essential microbial enzymes, leading to loss of function.Reactive Nitro Intermediates
Induction of Oxidative Stress Generation of reactive oxygen species during the nitroreduction process.Nitro Group Reduction Pathway

Theoretical Foundations for Anticancer Action Mechanisms

The theoretical underpinnings for the potential anticancer activity of this compound share some similarities with its proposed antimicrobial mechanisms, particularly the role of the nitro group. The hypoxic microenvironment characteristic of many solid tumors can facilitate the reductive activation of nitroaromatic compounds by cellular reductases, such as cytochrome P450 reductase.

The resulting reactive nitrogen species can induce apoptosis (programmed cell death) in cancer cells through several pathways:

DNA Damage Response: Significant DNA damage caused by the reactive intermediates can trigger cell cycle arrest and activate apoptotic pathways. nih.gov

Mitochondrial Dysfunction: The compound or its metabolites may target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

Inhibition of Key Signaling Pathways: Aromatic amines and their derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov

Furthermore, theoretical studies on the metabolism of aromatic amines suggest that they can be activated to form nitrenium ions, which are highly electrophilic and can readily react with nucleophilic sites on DNA, particularly the C8 position of guanine. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and potentially trigger carcinogenic or cytotoxic responses.

Table 3: Theoretical Anticancer Mechanisms of this compound

MechanismDescriptionKey Molecular Feature
Hypoxia-Activated Prodrug Selective reduction of the nitro group in the hypoxic environment of tumors to generate cytotoxic agents.Nitro Group
Induction of Apoptosis Triggering programmed cell death through DNA damage, mitochondrial pathways, or other cellular stresses.Reactive Nitro Intermediates
DNA Adduct Formation Formation of covalent adducts with DNA bases, leading to mutations and cell death.Metabolically Activated Nitrenium Ions
Modulation of Cell Signaling Interference with signaling pathways essential for cancer cell growth and survival.Overall Molecular Structure

Future Research Directions and Emerging Paradigms for 3 Methoxy 5 Nitro Phenyl Dimethyl Amine

Exploration of Unconventional Synthetic Methodologies

While traditional synthesis of (3-Methoxy-5-nitro-phenyl)-dimethyl-amine often relies on sequential nitration and amination steps, future research is expected to focus on more efficient, sustainable, and innovative synthetic routes. evitachem.com

Catalytic Dehydrogenation Approaches: A promising future direction involves the synthesis from non-aromatic precursors. researchgate.net Methodologies using catalytic dehydrogenation of saturated six-membered rings, such as substituted cyclohexanones, are emerging for the synthesis of anilines. researchgate.netbohrium.com Research could explore the construction of a suitably substituted cyclohexanone (B45756) that, through a sequence of amination and palladium-catalyzed dehydrogenation, could yield the target molecule or its close analogues. bohrium.com This approach circumvents the often harsh conditions of electrophilic aromatic substitution. beilstein-journals.org

Flow Chemistry and Process Optimization: The classical synthesis involving nitration requires careful temperature control to prevent over-nitration. evitachem.com Future research could adapt these processes to continuous flow reactors. Flow chemistry offers superior control over reaction parameters, enhancing safety and yield, and could represent a significant advancement in the manufacturing of nitroaromatic compounds.

Biosynthesis and Biocatalysis: Nature has developed pathways for producing nitroaromatic compounds. nih.gov Future research could investigate the possibility of engineering enzymatic pathways for the synthesis of this compound. While challenging, the use of engineered microorganisms or isolated enzymes could offer a green and highly selective alternative to traditional chemical synthesis. nih.gov

Novel C-N Bond Formation Strategies: Recent advances have focused on creating substituted anilines by reversing conventional site-selectivity. nih.gov One such method involves the Brønsted acid-catalyzed meta-amination of anisidines. nih.gov Applying this paradigm, researchers could investigate a route starting from a different precursor, potentially simplifying the synthesis of meta-substituted anilines like the target compound.

Table 1: Comparison of Synthetic Paradigms for Substituted Anilines

MethodologyTraditional ApproachEmerging ParadigmPotential Advantage
Starting Materials Benzene (B151609) derivatives researchgate.netCyclohexanones, Isatoic Anhydrides bohrium.comnih.govUse of abundant, non-aromatic feedstocks
Key Reactions Electrophilic Nitration, Nitroarene Reduction researchgate.netCatalytic Dehydrogenation, Amination-Aromatization bohrium.combeilstein-journals.orgMilder reaction conditions, fewer steps
Selectivity Control Dependent on directing groups and reaction conditions evitachem.comCan be controlled by catalyst and reaction design researchgate.netHigher regioselectivity and yield
Environmental Impact Often uses strong acids and hazardous reagents evitachem.comPotential for greener catalysts and solvents nih.govImproved sustainability

Discovery of Novel Reactivity and Catalytic Applications

The reactivity of this compound is largely defined by its functional groups: the nitro group, the aromatic ring, and the dimethylamino and methoxy (B1213986) substituents. Future research will likely focus on leveraging this unique electronic profile to uncover novel transformations and applications.

Reductive Cyclization Reactions: The nitro group is a versatile functional group that can participate in reductive cyclization cascades. A key area of future work would be to explore base-mediated reductive cyclizations of derivatives of this compound to synthesize complex heterocyclic structures. nih.gov Such reactions could provide rapid access to novel scaffolds for pharmaceutical and agrochemical research.

Catalyst and Ligand Development: The dimethylamino group and the aromatic system could serve as binding sites for metal centers. Future investigations could explore the use of this compound and its derivatives as ligands in transition metal catalysis. The electronic properties, modulated by the nitro and methoxy groups, could tune the activity and selectivity of a metal catalyst in various cross-coupling or hydrogenation reactions.

Photoredox Catalysis: Nitroaromatic compounds can be photochemically active. An emerging research direction would be to investigate the potential of this compound as a photoredox catalyst or as a substrate in photoredox-mediated reactions. Its distinct electronic absorption properties could be exploited to facilitate novel light-driven organic transformations.

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Future research on this compound will heavily rely on these in silico methods.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states. nih.gov Future studies will likely use DFT to elucidate the mechanisms of novel reactions involving the title compound, predict the regioselectivity of further substitutions, and understand the origins of its catalytic activity if used as a ligand. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed. scielo.br By calculating various molecular descriptors for this compound and its virtual derivatives, it may be possible to predict their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) and design more potent compounds. researchgate.net For instance, hydrophobicity and electron affinity are key factors in the bioactivity of nitroaromatics. scielo.br

Materials Property Simulation: Computational models are increasingly used to predict the properties of materials. researchgate.net Future work could involve simulating the electronic and optical properties of polymers or molecular crystals incorporating the this compound motif. This could help screen for candidates for applications in electronics or photonics before undertaking laborious synthesis. researchgate.net

Table 2: Potential Computational Studies on this compound

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT) Elucidate reaction mechanisms, predict spectroscopic properties (NMR, IR, UV-Vis). researchgate.netDetailed understanding of reactivity, validation of experimental data.
Molecular Docking Identify potential biological targets (e.g., enzymes, receptors). nih.govPrioritization of the compound for specific biological screening assays.
QSAR Modeling Predict biological activity based on molecular structure. scielo.brDesign of new derivatives with enhanced therapeutic or antimicrobial potential.
Molecular Dynamics (MD) Simulate behavior in different environments (e.g., solvents, biological membranes).Insight into solubility, transport properties, and intermolecular interactions.

Development of Advanced Materials Incorporating the Compound's Structural Motifs

The structural features of this compound make it an intriguing building block for the synthesis of advanced functional materials.

Organic Dyes and Pigments: While already used in the production of dyes, there is room for innovation. evitachem.com Future research could focus on creating novel dyes with enhanced properties, such as improved lightfastness, thermal stability, or specific absorption/emission wavelengths for high-tech applications like organic light-emitting diodes (OLEDs) or sensors.

Nonlinear Optical (NLO) Materials: Molecules with significant differences in electron distribution, created by linking electron-donating and electron-withdrawing groups through a π-system, can exhibit NLO properties. The structure of this compound is a classic "push-pull" system. Future work could involve incorporating this motif into larger conjugated systems or polymers to create materials for applications in telecommunications and optical computing. nih.gov

Fluorescent Probes: By chemically modifying the core structure, for example by reducing the nitro group to an amine and then performing further reactions, it may be possible to generate fluorescent molecules. Research could target the development of new fluorescent probes based on this scaffold for chemical sensing or biological imaging. The methoxy and dimethylamino groups offer sites for further functionalization to tune the fluorescence properties and introduce specific binding capabilities. researchgate.net

Energetic Materials: Nitroaromatic compounds are the basis for many energetic materials. nih.gov While this specific compound is not a known explosive, computational studies could predict its decomposition properties. researchgate.net More importantly, its derivatives could be explored as precursors for more complex, thermally stable energetic materials or as plasticizers in energetic formulations. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Methoxy-5-nitro-phenyl)-dimethyl-amine, and what methodological considerations are critical for optimizing yield?

  • Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Nitration of 3-methoxyphenyl precursors to introduce the nitro group at the 5-position. Reaction conditions (e.g., HNO₃/H₂SO₄ ratio, temperature) must be tightly controlled to avoid over-nitration or decomposition .
  • Step 2: Dimethylamination via Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to achieve high regioselectivity. Solvent choice (e.g., toluene or DMF) and base (e.g., Cs₂CO₃) significantly impact reaction efficiency .
  • Purification: Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted nitro intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C): Methoxy (-OCH₃) and dimethylamine (-N(CH₃)₂) groups produce distinct singlets at δ ~3.8 ppm (¹H) and δ ~40-45 ppm (¹³C), respectively. Aromatic protons adjacent to the nitro group show deshielding (δ ~8.0-8.5 ppm) .
  • HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry (expected [M+H]⁺ = 225.1) confirm purity and molecular weight .
  • IR Spectroscopy: Nitro (-NO₂) stretches appear at ~1520 cm⁻¹ and ~1350 cm⁻¹, while methoxy C-O bonds absorb at ~1250 cm⁻¹ .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer: The nitro and methoxy groups enhance electron-deficient aromatic systems, making the compound a candidate for:

  • Enzyme inhibition: Nitro groups may interact with catalytic residues in oxidoreductases or nitroreductases via hydrogen bonding .
  • Receptor targeting: The dimethylamine moiety can mimic natural ligands in neurotransmitter or G-protein-coupled receptor studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Answer:

  • Data Collection: Use high-resolution X-ray diffraction (λ = 0.7–1.0 Å) to mitigate absorption errors from nitro groups. SHELXL refinement (e.g., anisotropic displacement parameters) improves accuracy for disordered methoxy/dimethylamine moieties .
  • Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers in bond angles or torsion .

Q. What experimental design strategies mitigate challenges in studying the nitro group’s reactivity under catalytic conditions?

  • Answer:

  • Reduction Sensitivity: Avoid hydrogenation catalysts (e.g., Pd/C) unless nitro-to-amine conversion is desired. Use inert atmospheres (N₂/Ar) to prevent unintended redox reactions .
  • Electrophilicity Screening: Employ computational tools (e.g., Fukui indices) to predict reactive sites and design protecting groups (e.g., acetyl) for selective functionalization .

Q. How can researchers validate the compound’s binding interactions with biological targets when conflicting assay results arise?

  • Answer:

  • Orthogonal Assays: Combine SPR (surface plasmon resonance) for kinetic analysis (ka/kd) with ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies: Compare binding affinities in wild-type vs. mutant enzymes (e.g., replacing Tyr with Phe at predicted interaction sites) to confirm mechanistic hypotheses .

Methodological Guidance Tables

Table 1: Key Synthetic Parameters for High-Yield Production

StepOptimal ConditionsYield (%)Reference
NitrationHNO₃ (1.2 eq), H₂SO₄, 0°C → RT, 4 hr78
AmidationPd(OAc)₂/XPhos, Cs₂CO₃, DMF, 100°C85

Table 2: Spectroscopic Benchmarks for Purity Validation

TechniqueDiagnostic SignalExpected ValueReference
¹H NMRAromatic H (C-NO₂)δ 8.2 ppm
ESI-MS[M+H]⁺225.1 m/z

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.